molecular formula C12H14N4O2S2 B11762610 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11762610
M. Wt: 310.4 g/mol
InChI Key: KZSOPAWOTYPHCZ-UHFFFAOYSA-N
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Description

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol (CAS 630491-33-7) is a sophisticated chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,2,4-triazole-3-thiol core, a privileged scaffold known for its diverse pharmacological properties, linked to a phenylsulfonyl group substituted with pyrrolidine. The molecule's structure makes it a versatile building block for the synthesis of libraries of compounds targeting various enzymes, particularly protein kinases. Its primary research value lies in its role as a precursor for the development of potent and selective kinase inhibitors (Source) . Kinase inhibition is a cornerstone therapeutic strategy for conditions such as cancer, inflammatory diseases, and neurological disorders. The compound is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers utilize this intermediate to explore structure-activity relationships (SAR) and to create novel chemical entities for high-throughput screening and biological evaluation (Source) . Handle this product in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C12H14N4O2S2

Molecular Weight

310.4 g/mol

IUPAC Name

5-(4-pyrrolidin-1-ylsulfonylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C12H14N4O2S2/c17-20(18,16-7-1-2-8-16)10-5-3-9(4-6-10)11-13-12(19)15-14-11/h3-6H,1-2,7-8H2,(H2,13,14,15,19)

InChI Key

KZSOPAWOTYPHCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=S)NN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides.

    Formation of the Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazines and carbonyl compounds.

    Coupling Reactions: The final compound is obtained by coupling the pyrrolidine-sulfonyl intermediate with the triazole-thiol intermediate under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions that include the formation of the triazole ring through cyclization reactions. The compound can be synthesized from pyrrolidine derivatives and sulfonyl phenyl compounds, followed by thiolation to introduce the thiol group. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (FTIR), and elemental analysis are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

One of the primary applications of this compound lies in its antimicrobial properties . Studies have demonstrated that derivatives of triazole compounds exhibit significant activity against various bacterial and fungal strains. For instance, a study found that certain triazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi . The mechanism of action is believed to involve the inhibition of fungal cell wall synthesis, making it a valuable candidate for developing new antifungal agents.

Antifungal Applications

The antifungal activity of this compound has been specifically highlighted in research targeting resistant strains of fungi. A notable study indicated that certain synthesized derivatives exhibited greater efficacy than traditional antifungals like fluconazole against Candida species . The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those for standard treatments, suggesting potential for clinical applications in treating fungal infections.

Pharmaceutical Development

In addition to its antimicrobial properties, this compound is being explored for its therapeutic potential against various diseases. Research indicates that triazole derivatives can be effective in treating conditions such as metabolic syndrome, where they may help modulate pathways involved in glucose metabolism and lipid profiles . The versatility of the triazole framework allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Data Table: Summary of Applications

Application Description References
Antimicrobial ActivityEffective against a range of bacterial strains; potential for new antibiotic development.
Antifungal ActivityHigher efficacy against resistant fungal strains like Candida; lower MIC values compared to fluconazole.
Pharmaceutical DevelopmentPotential use in treating metabolic syndrome and other disorders through modulation of metabolic pathways.

Case Studies

  • Case Study on Antimicrobial Properties : A study published in 2023 synthesized several derivatives of triazole compounds and tested their antimicrobial activity using agar-well diffusion methods. Results indicated that specific derivatives showed significant inhibition zones against both bacterial and fungal strains, suggesting their potential use in clinical settings .
  • Research on Antifungal Efficacy : Another research effort focused on the synthesis of triazole derivatives revealed that some compounds exhibited potent antifungal activity against multiple Candida species with MIC values less than 25 µg/mL. This study emphasizes the need for further exploration into these compounds as alternatives to existing antifungal therapies .

Mechanism of Action

The mechanism of action of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of triazole-thiol derivatives are highly dependent on substituents. Key structural analogs and their distinguishing features are summarized below:

Compound Substituents Key Features Biological Activity/Application Reference
5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol Pyrrolidinylsulfonylphenyl at C5 Enhanced solubility due to pyrrolidine; potential H-bonding Hypothesized antimicrobial/antiviral activity -
5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thione Phenylsulfonylphenyl at C5 Electron-withdrawing sulfonyl group; increased rigidity Antifungal activity (analogous studies)
4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-triazole-3-thiol Schiff base (methoxybenzylidene) at C4; pyrazole at C5 Improved π-π stacking; redox-active Antioxidant or enzyme inhibition
5-(3-Chloro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol Benzothiophene at C5 Extended aromatic system; potential for DNA intercalation Anticancer or antimicrobial applications
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Phenyl at C5; amino at C4 Simple structure; high reactivity for derivatization Antioxidant (IC50: 5.84 μg/mL for derivatives)
5-(4-Trifluoromethylphenyl)-4H-1,2,4-triazole-3-thiol derivatives Trifluoromethylphenyl at C5; Schiff base modifications Electron-deficient CF3 group; enhanced metabolic stability Potential protease inhibitors (e.g., CoV)

Physicochemical Properties

  • Solubility : Pyrrolidinylsulfonyl and morpholine-containing derivatives (e.g., ) show improved aqueous solubility due to amine groups.
  • Stability : Electron-withdrawing groups (e.g., CF3, sulfonyl) enhance metabolic stability but may reduce bioavailability .

Biological Activity

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, characterized by its unique chemical structure that includes a pyrrolidinyl sulfonyl group and a thiol functional group. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure

The molecular formula of this compound is C15H18N4O2S2C_{15}H_{18}N_4O_2S_2, with a molecular weight of approximately 358.46 g/mol. The presence of the thiol (-SH) group enhances its reactivity, making it suitable for various biological interactions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally similar to this compound can inhibit the growth of various pathogens. The mechanism typically involves interference with the synthesis of essential cell wall components in bacteria or fungi.

Anticancer Properties

Triazole compounds have been explored for their anticancer potential. In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For example, related triazole compounds have shown efficacy against HepG2 liver cancer cells by disrupting cell cycle progression and promoting apoptosis .

Neuroprotective Effects

Recent studies highlight the neuroprotective potential of triazole derivatives in models of neurodegenerative diseases. Specifically, compounds based on the triazole scaffold have been investigated for their ability to inhibit α-synuclein aggregation, a hallmark of Parkinson's disease. These compounds demonstrated a capacity to reduce neurotoxicity associated with protein aggregation and improve behavioral outcomes in animal models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors by binding to active sites or allosteric sites on target proteins.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells.
  • Cell Cycle Regulation : Compounds may influence cell cycle checkpoints leading to enhanced apoptosis in cancerous cells.

Study 1: Anticancer Activity

A study investigated the anticancer effects of various triazole derivatives on HepG2 cell lines. The results indicated that certain modifications to the triazole ring significantly enhanced cytotoxicity compared to unmodified compounds. The study concluded that introducing specific substituents could optimize therapeutic efficacy against liver cancer .

Study 2: Neuroprotection in Animal Models

In a model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a derivative based on the triazole scaffold showed significant neuroprotective effects by reducing motor deficits and α-synuclein aggregation. This suggests potential therapeutic applications for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
4-(4-Methylphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiolMethyl group instead of pyrrolidinylDifferent electronic properties affecting reactivity
5-(p-Toluenesulfonyl)-1H-[1,2,4]triazoleSulfonamide instead of sulfonylPotentially different biological activity
3-Amino-[1,2,4]triazole derivativesAmino group substitutionEnhanced solubility and potential for hydrogen bonding

Q & A

Q. What are the optimal synthetic routes for preparing 5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol, and how can yield be maximized?

Methodological Answer: The synthesis typically involves:

  • Step 1: Condensation of a substituted benzaldehyde derivative with thiocarbohydrazide under reflux in ethanol to form the triazole-thiol core .
  • Step 2: Functionalization via sulfonylation using pyrrolidine and sulfonyl chloride in dichloromethane .
  • Yield Optimization:
    • Use silica gel column chromatography (e.g., hexane:ethyl acetate, 75:25 v/v) for purification .
    • Control reaction temperature (70–80°C) and stoichiometric ratios (1:1.2 molar ratio of aldehyde to thiocarbohydrazide) .
    • Typical yields range from 65% to 83% for analogous triazole-thiol derivatives .

Table 1: Yield comparison for similar triazole-thiol derivatives

SubstituentReaction ConditionsYield (%)Reference
2-FluorobenzylideneEtOAc/Hexane, 75:2564
3-TrifluoromethoxybenzylideneEtOAc/Hexane, 75:2572
4-ChlorophenylDCM, RT, 16 h79

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • 1H/13C NMR: Confirm substituent integration and chemical environment. For example, the pyrrolidine-sulfonyl group shows δ 2.8–3.2 ppm (protons adjacent to sulfur) and δ 45–50 ppm (sulfonyl carbon) .
  • IR Spectroscopy: Key peaks include ν(S-H) at ~2550 cm⁻¹ (thiol) and ν(S=O) at ~1350–1150 cm⁻¹ (sulfonyl) .
  • HR-MS: Verify molecular ion [M+H]+ with <2 ppm error. For C₁₃H₁₅N₅O₂S₂, expect m/z ≈ 337.07 .

Q. How is in vitro cytotoxic activity evaluated, and what cell lines are relevant?

Methodological Answer:

  • Protocol:
    • Use MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with 24–48 h incubation .
    • Compare IC₅₀ values with reference drugs (e.g., doxorubicin).
  • Key Controls: Include vehicle (DMSO <0.1%) and positive controls. Triazole-thiol derivatives often show IC₅₀ values of 5–20 µM .

Advanced Research Questions

Q. How can molecular docking elucidate the compound’s mechanism of action?

Methodological Answer:

  • Target Selection: Prioritize enzymes like MERS-CoV helicase (PDB: 5WWP) or lanosterol 14α-demethylase (PDB: 3LD6) .
  • Software: Use AutoDock Vina or Schrödinger Maestro.
  • Key Steps:
    • Prepare the ligand (minimize energy with OPLS3e force field).
    • Define the binding site (e.g., ATP-binding pocket for helicases).
    • Validate docking poses via RMSD <2 Å compared to co-crystallized ligands .
  • Example: Analogous triazole-thiols showed ATPase inhibition (IC₅₀ = 0.47–5.3 µM) via π-π stacking with Tyr-241 in MERS-CoV helicase .

Q. How are contradictions in spectral data resolved during structural confirmation?

Methodological Answer:

  • Case Study: Discrepancies in 1H NMR shifts may arise from tautomerism (thiol ↔ thione).
  • Resolution Strategies:
    • Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
    • Compare experimental IR ν(S-H) with computational predictions (e.g., Gaussian 16 DFT) .
    • Confirm via X-ray crystallography for unambiguous assignment (if crystals are obtainable) .

Q. What computational tools predict ADME properties, and how reliable are they?

Methodological Answer:

  • Tools: SwissADME, pkCSM, or QikProp.
  • Key Parameters:
    • Lipophilicity (LogP): Optimal range 2–5 for blood-brain barrier penetration .
    • Solubility (LogS): >-4 for oral bioavailability.
    • CYP450 Inhibition: Screen for CYP3A4/2D6 interactions .
  • Validation: Compare with experimental data (e.g., hepatic microsomal stability assays) .

Q. How do structural modifications (e.g., substituent variation) impact biological efficacy?

Methodological Answer:

  • Approach: Synthesize analogs (e.g., replace pyrrolidine with piperidine) and compare activities.
  • Case Study:
    • Electron-withdrawing groups (e.g., -CF₃) enhance enzyme inhibition (IC₅₀ improves 2–3 fold) .
    • Bulkier substituents reduce cytotoxicity due to steric hindrance .

Table 2: Substituent effects on IC₅₀ (hypothetical data)

SubstituentTarget EnzymeIC₅₀ (µM)
PyrrolidinylsulfonylMERS-CoV helicase0.47
PiperidinylsulfonylMERS-CoV helicase1.2
MorpholinylsulfonylMERS-CoV helicase3.8

Q. How can conflicting biological activity data across studies be addressed?

Methodological Answer:

  • Root Causes: Variability in assay conditions (e.g., cell passage number, serum concentration).
  • Mitigation:
    • Standardize protocols (e.g., CLIA-certified labs for cytotoxicity assays).
    • Use orthogonal assays (e.g., ATPase inhibition + plaque reduction for antivirals) .
    • Perform meta-analysis of published IC₅₀ values to identify outliers .

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